![molecular formula C23H21N3O3 B2583128 1'-(4-((1H-imidazol-1-yl)methyl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797319-14-2](/img/structure/B2583128.png)
1'-(4-((1H-imidazol-1-yl)methyl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis
The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The empirical formula of a related compound, Methyl 4-(1H-imidazol-1-yl)benzoate, is C11H10N2O2 .科学的研究の応用
Antimicrobial Activity
The imidazole-containing compound exhibits promising antimicrobial properties. Researchers have explored its efficacy against bacteria, fungi, and parasites. Studies have shown that derivatives of 1,3-diazole, such as this compound, possess antibacterial, antifungal, and antiprotozoal activities . Further investigations are needed to elucidate its mechanism of action and optimize its antimicrobial potential.
Anti-Inflammatory Effects
Imidazole derivatives have been investigated for their anti-inflammatory properties. This compound may modulate inflammatory pathways, making it a potential candidate for treating inflammatory diseases. Researchers have explored its effects on cytokine production, leukocyte migration, and tissue damage . Clinical trials could shed light on its therapeutic relevance in inflammatory conditions.
Anticancer Potential
The spiro[isobenzofuran-1,4’-piperidin]-3-one scaffold, combined with the imidazole moiety, presents an interesting platform for developing novel anticancer agents. Researchers have synthesized similar compounds and evaluated their cytotoxicity against cancer cell lines. Investigations into its mode of action, selectivity, and in vivo efficacy are ongoing .
Antiviral Properties
Given the urgent need for effective antiviral drugs, this compound’s potential antiviral activity has attracted attention. It may inhibit viral replication or entry, making it a valuable target for further exploration. Researchers have studied its effects against specific viruses, including RNA and DNA viruses .
Neuroprotective Effects
Imidazole-based compounds have shown neuroprotective properties in preclinical studies. This compound’s unique spirocyclic structure could enhance its ability to cross the blood-brain barrier and protect neurons. Investigations into its impact on neurodegenerative diseases and neuronal survival are warranted .
Metabolic Disorders
The compound’s benzoyl-imidazole core may interact with metabolic pathways. Researchers have explored its potential as an antidiabetic agent or lipid-lowering drug. Its effects on glucose homeostasis, insulin sensitivity, and lipid metabolism merit further investigation .
Safety and Hazards
将来の方向性
Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1,3-diazole ring . Therefore, the development of new imidazole derivatives for various therapeutic applications is a promising area of research.
作用機序
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It is known that the solubility of a compound in water and other solvents can impact its bioavailability .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have various molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1’-(4-((1H-imidazol-1-yl)methyl)benzoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one . For instance, the solubility of the compound in different solvents can affect its bioavailability and efficacy .
特性
IUPAC Name |
1'-[4-(imidazol-1-ylmethyl)benzoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c27-21(18-7-5-17(6-8-18)15-25-14-11-24-16-25)26-12-9-23(10-13-26)20-4-2-1-3-19(20)22(28)29-23/h1-8,11,14,16H,9-10,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVYEOSBUXWZMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC=C(C=C4)CN5C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(4-((1H-imidazol-1-yl)methyl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


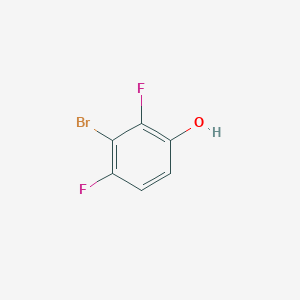
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2583048.png)
![2-[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2583049.png)
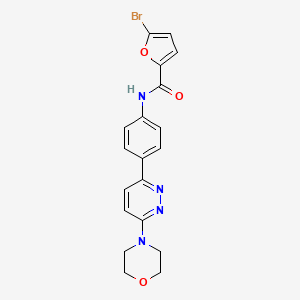
![2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2583053.png)
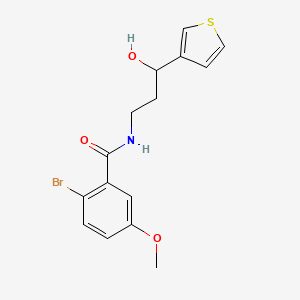
![2-Methoxy-5-[3-(triazol-1-ylmethyl)azetidin-1-yl]sulfonylbenzamide](/img/structure/B2583057.png)
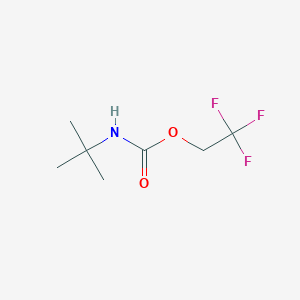
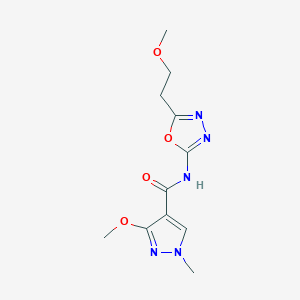
![2-(4-fluorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2583060.png)

![Benzo[b]thiophen-2-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone](/img/structure/B2583065.png)
![2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2583068.png)